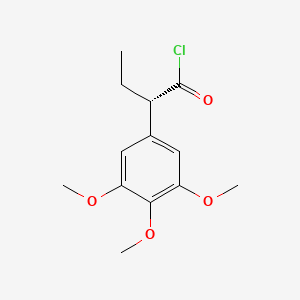

(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride

Description

(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride is a chiral acyl chloride characterized by a butanoyl chain linked to a 3,4,5-trimethoxyphenyl group. The trimethoxyphenyl moiety, with its electron-donating methoxy groups, modulates electronic density on the aromatic ring, affecting both physical properties and chemical reactivity.

Properties

Molecular Formula |

C13H17ClO4 |

|---|---|

Molecular Weight |

272.72 g/mol |

IUPAC Name |

(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl chloride |

InChI |

InChI=1S/C13H17ClO4/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3/t9-/m0/s1 |

InChI Key |

FFJQWNLKHHDDSA-VIFPVBQESA-N |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)Cl |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Conventional Synthesis via Thionyl Chloride

Method Overview:

The most widely employed method involves the reaction of (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid with thionyl chloride (SOCl₂). This approach leverages the nucleophilic substitution mechanism where the hydroxyl group of the acid is replaced by a chlorine atom, yielding the acyl chloride.

Reaction Scheme:

$$

\text{(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid} + \text{SOCl}2 \rightarrow \text{(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride} + \text{SO}2 + \text{HCl}

$$

- Dissolve the acid in an inert, dry solvent such as dichloromethane or chloroform.

- Add an excess of thionyl chloride (typically 1.2–1.5 equivalents).

- Reflux the mixture under an inert atmosphere (nitrogen or argon) to prevent moisture ingress.

- Maintain reflux for 2–4 hours until completion, monitored via IR spectroscopy (disappearance of the acid’s carbonyl stretch and appearance of acyl chloride characteristic peaks).

- Remove excess reagents and by-products by rotary evaporation under reduced pressure.

- Purify the crude product through distillation or recrystallization if necessary.

Research Data:

A typical yield of this process approaches 85–90%, with high purity confirmed via NMR and IR spectroscopy. The process is scalable for industrial production with appropriate safety measures due to the toxicity and volatility of SOCl₂.

Alternative Synthesis Using Carboxylic Acid Derivatives and Catalysis

Methodology:

Recent advances involve the use of catalytic systems to improve selectivity and enantiomeric purity. For example, employing chiral Lewis acids or organocatalysts can facilitate asymmetric acyl chloride formation, although this is less common for this specific compound.

- Dissolve the (S)-carboxylic acid in anhydrous solvent such as 2-methyltetrahydrofuran.

- Add bis(trichloromethyl)carbonate (triphosgene) as a safer alternative to thionyl chloride, which generates CO₂ and phosgene in situ.

- Introduce a catalytic amount of N,N,N',N'-tetrakis(3-cyanopropyl)ethylenediamine to promote acyl chloride formation.

- Maintain reaction temperature between 20°C and 70°C, stirring continuously for 4–10 hours.

- Recover the product via organic solvent removal and recrystallization from petroleum ether or cyclohexane.

Research Findings:

This method yields high-purity acyl chlorides with yields exceeding 88%, and the process reduces the handling of toxic reagents like thionyl chloride, aligning with green chemistry principles.

Industrial-Scale Synthesis and Optimization

- Use of continuous flow reactors to enhance safety and efficiency.

- Precise control of temperature, reagent addition rate, and reaction time to maximize yield and enantiomeric purity.

- Post-reaction purification via distillation under reduced pressure ensures high-quality product.

| Parameter | Typical Value | Reference/Notes |

|---|---|---|

| Starting acid | (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid | Commercially available or synthesized via methylation of phenols |

| Reagent | Thionyl chloride or triphosgene | Thionyl chloride preferred for simplicity and cost-effectiveness |

| Solvent | Dichloromethane, chloroform, or 2-methyltetrahydrofuran | Anhydrous, inert solvents to prevent hydrolysis |

| Reaction temperature | Reflux (around 80–85°C) | Ensures complete conversion |

| Reaction time | 2–4 hours | Monitored via IR spectroscopy |

| Purification method | Distillation or recrystallization | Ensures high purity and enantiomeric integrity |

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, the compound can hydrolyze to form (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions.

Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.

Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions.

Major Products Formed

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid: Formed from hydrolysis.

Alcohols: Formed from reduction reactions.

Scientific Research Applications

(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in biological systems, the compound may interact with proteins, enzymes, or other biomolecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Chain Length Variation in Acyl Chlorides

The butanoyl chain length distinguishes this compound from shorter (acetyl) or longer (pentanoyl, hexanoyl) analogs. highlights analogous (S)-configured acyl chlorides with varying chain lengths (C4–C7) and their subsequent conversion to sulfamoylphenyl amides. Key findings include:

Key Observations :

- Yield : Longer chains (C5–C7) show marginally lower yields (~45–48%) compared to the C4 derivative (51%), suggesting steric hindrance may slightly impede reactivity.

- Melting Points : Shorter chains (C4–C5) exhibit higher melting points (174–182°C) than C6–C7 analogs (142–144°C), likely due to enhanced crystallinity from reduced alkyl flexibility.

- Optical Activity : The magnitude of [α]D increases with chain length, indicating conformational changes in the chiral center’s environment.

Aromatic Substituent Effects

The 3,4,5-trimethoxyphenyl group contrasts with other aryl substituents, such as 2-chloro-5-(trifluoromethoxy)benzoyl chloride ().

| Property | 3,4,5-Trimethoxyphenyl Group | 2-Chloro-5-(trifluoromethoxy) Group |

|---|---|---|

| Electronic Effects | Electron-donating (methoxy) | Electron-withdrawing (Cl, CF3O) |

| Reactivity | Lower electrophilicity | Higher electrophilicity |

| Applications | Bioactive intermediates | Agrochemicals, fluorinated compounds |

Key Observations :

- The trimethoxyphenyl group’s electron-donating nature reduces the acyl chloride’s electrophilicity, slowing nucleophilic acyl substitution compared to electron-deficient analogs like 2-chloro-5-(trifluoromethoxy)benzoyl chloride .

- Trimethoxyphenyl derivatives are prevalent in anticancer and anti-inflammatory agents due to enhanced membrane permeability from lipophilic methoxy groups .

Reactivity in Amidation :

- The target compound’s butanoyl chain balances reactivity and steric demand, enabling efficient amidation with amines (e.g., sulfamoylphenyl derivatives in ).

Biological Activity

(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a butanoyl moiety linked to a 3,4,5-trimethoxyphenyl group. This unique combination of functional groups contributes to its diverse biological effects. The molecular formula is CHClO, and it is characterized by the presence of a chloride atom that enhances its reactivity in various biochemical pathways.

Research indicates that (S)-2-(3,4,5-trimethoxyphenyl)butanoyl chloride interacts with specific molecular targets, which may include:

- Enzyme Modulation : The compound may inhibit or activate certain enzymes involved in metabolic pathways.

- Receptor Binding : It has been shown to bind to various receptors, potentially influencing signal transduction pathways.

- Cell Cycle Regulation : Studies suggest it may induce cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, it has been tested against several cancer cell lines with promising results:

| Cell Line | IC (µM) | Growth Inhibition (%) |

|---|---|---|

| LOX IMVI (Melanoma) | 26.7 ± 1.50 | 53.25 |

| A498 (Renal Cancer) | 33.9 ± 1.91 | 41.40 |

| MCF7 (Breast Cancer) | 55.93 | Moderate |

These results indicate that the compound exhibits significant antiproliferative activity against multiple cancer types, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, (S)-2-(3,4,5-trimethoxyphenyl)butanoyl chloride has been evaluated for antimicrobial activity. Preliminary studies suggest it may possess moderate antibacterial and antifungal properties, although further research is needed to quantify these effects and understand the underlying mechanisms .

Comparative Studies

When compared to structurally similar compounds, (S)-2-(3,4,5-trimethoxyphenyl)butanoyl chloride demonstrates unique biological profiles due to its specific stereochemistry and functional groups:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-1-(2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid | Similar piperidine and phenyl groups | Different stereochemistry may influence biological activity |

| 3,4-Dimethoxyphenyl butanoic acid | Lacks piperidine ring | Simpler structure; different pharmacological profile |

| Piperidinyl butanoic acid derivatives | Variations in substituents on piperidine | Broad range of biological activities depending on substitutions |

These comparisons underscore the significance of the trimethoxyphenyl group in enhancing biological activity .

Case Studies

Several case studies have investigated the effects of (S)-2-(3,4,5-trimethoxyphenyl)butanoyl chloride on specific cancer cell lines:

- Study on Melanoma Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis in LOX IMVI melanoma cells through caspase-3 activation .

- Renal Cancer Research : Another study focused on A498 renal cancer cells showed that the compound induced cell cycle arrest at the G2/M phase, leading to decreased proliferation rates .

Q & A

Basic Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride with high enantiomeric purity?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution. Start with 3,4,5-trimethoxyphenol (CAS 642-71-7) , reacting it with (S)-2-bromobutanoyl chloride under anhydrous conditions. Use a non-polar solvent (e.g., dichloromethane) and a base like triethylamine to scavenge HCl. Chiral purity may require asymmetric catalysis (e.g., chiral Lewis acids) or resolution via crystallization with enantioselective agents .

Q. How should researchers handle and store (S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride to maintain its stability?

- Methodology : Store under inert gas (argon/nitrogen) in moisture-free environments at –20°C. Use glass containers with PTFE-lined caps to prevent hydrolysis. Pre-dry solvents (e.g., molecular sieves for THF) and avoid prolonged exposure to air. Reactivity with moisture necessitates glove-box or Schlenk line techniques .

Q. What safety precautions are necessary when working with this compound?

- Methodology : Use PPE (gloves, goggles), work in a fume hood, and employ spill trays. Neutralize accidental releases with sodium bicarbonate. Avoid contact with protic solvents (e.g., water, alcohols) due to exothermic hydrolysis .

Advanced Research Questions

Q. How does the stereochemical configuration (S vs. R) influence reactivity and biological activity?

- Methodology : The (S)-enantiomer may exhibit enhanced bioactivity due to stereoselective enzyme interactions. Compare enantiomers via kinetic resolution (HPLC with chiral columns, e.g., Chiralpak IA) . In drug design, the (S)-configuration could mimic natural amino acid conformations, improving target binding (e.g., protease inhibition) .

Q. What analytical techniques confirm enantiomeric purity and structural integrity?

- Methodology :

- Chiral HPLC : Use a Chiralcel OD-H column (hexane:isopropanol, 90:10) to resolve enantiomers.

- NMR : Employ chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers via split signals.

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction .

Q. How does the 3,4,5-trimethoxyphenyl group affect electronic properties and reactivity?

- Methodology : The electron-rich aryl group enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitutions (e.g., with amines). Conduct Hammett studies to quantify electronic effects. Compare reactivity with non-methoxylated analogs (e.g., phenylbutanoyl chloride) via kinetic assays .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric excess?

- Methodology : Racemization risks increase at higher temperatures. Optimize low-temperature reactions (0–5°C) and short reaction times. Use continuous-flow reactors for better control. Purify via flash chromatography (silica gel, ethyl acetate/hexane) to remove diastereomers .

Q. How do structural modifications (e.g., substituent position) impact bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.